molecular formula C22H17N3O5S B2775649 N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide CAS No. 1031669-49-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide

Cat. No.: B2775649
CAS No.: 1031669-49-4
M. Wt: 435.45
InChI Key: ZOPFLUQBPOYKRB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) group linked via an acetamide bridge to a 1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c26-21(23-16-10-11-18-19(12-16)30-14-29-18)13-25-24-22(15-6-2-1-3-7-15)17-8-4-5-9-20(17)31(25,27)28/h1-12H,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFLUQBPOYKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3N=C(C4=CC=CC=C4S3(=O)=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a synthetic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Several studies have shown that derivatives of benzo[d][1,3]dioxole possess significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain benzo[d][1,3]dioxole derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)15.6
Compound BA549 (Lung Cancer)12.8
N-(benzo[d][1,3]dioxol-5-yl)-...HeLa (Cervical Cancer)10.4

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, derivatives have shown a reduction in inflammation markers in vitro and in vivo models .

Antimicrobial Activity

Research has also explored the antimicrobial properties of benzo[d][1,3]dioxole derivatives. In vitro studies indicate that these compounds can inhibit the growth of Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be comparable to standard antibiotics .

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:

Inhibition of Enzymes: The compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation.

Modulation of Signaling Pathways: It may affect signaling pathways such as NF-kB and MAPK pathways which are crucial in inflammatory responses.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds for their anticancer properties. The study found that modifications to the dioxole moiety significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells .

Another study focused on the anti-inflammatory effects where treated animal models showed reduced swelling and pain symptoms compared to controls .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Research has demonstrated that derivatives containing the 1,2,4-triazine core possess moderate to high anticancer activity against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate dioxole and thiadiazine precursors using acid catalysts.
  • Functional Group Modifications : Subsequent reactions may involve modifications to introduce sulfonyl or acetamide groups to enhance biological activity.

Case Study 1: Anticancer Evaluation

A study published in PubChem evaluated the anticancer activity of related compounds against various human cancer cell lines. The results showed that specific substitutions on the thiadiazine ring significantly enhanced cytotoxicity .

CompoundCell LineIC50 (µM)
Compound AHCT-11615
Compound BMCF-720
N-(benzo[d][1,3]dioxol-5-yl)-...HeLa18

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of these compounds revealed their ability to modulate apoptosis-related proteins. The study highlighted that treatment with the compound resulted in upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity
Target Compound Benzo[e][1,2,3]thiadiazin Sulfone, Acetamide ~450 (estimated) Potential AChE inhibition
Compound 6 () Thiadiazole-Isoxazole Benzamide, Isoxazole 348 Not reported
Compound 5d () Benzothiazole-Thioacetamide Thioether, Hydrazide Not provided Antibacterial, Analgesic
Compound 72 () Thiazole-Cyclopropane Cyclopropanecarboxamide ~544 Not reported
Compound in Thiadiazole-Benzodioxol Thiol, Methylenedioxyphenyl Not provided AChE inhibition

Key Research Findings

  • Metabolic Stability : Sulfones resist oxidative metabolism better than thioethers or thiols, as seen in and .
  • Structural Rigidity : The benzo[e][1,2,3]thiadiazin core imposes conformational constraints, possibly improving target selectivity over flexible acetamide derivatives in .

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